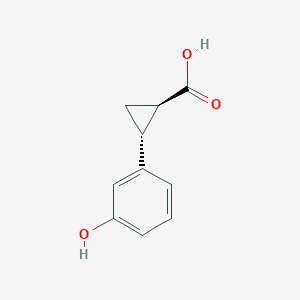

![molecular formula C21H22ClN3O7S B2762007 N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868982-60-9](/img/structure/B2762007.png)

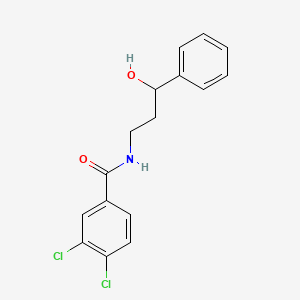

N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is an oxalamide derivative with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. Oxalamides are a class of compounds characterized by the presence of a C2H2N2O2 (oxalamide) functional group. The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a type of oxygen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide functional group and the 2,3-dihydrobenzo[b][1,4]dioxin moiety. The presence of these groups could influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxalamide and 2,3-dihydrobenzo[b][1,4]dioxin groups. Oxalamides can undergo reactions such as hydrolysis, while the 2,3-dihydrobenzo[b][1,4]dioxin moiety can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxalamide group could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

The research has explored the synthesis of oxazolidinones and their derivatives, highlighting the chemical flexibility and potential for creating various biologically active compounds. For instance, studies have demonstrated the synthesis of spiro-fused 2-alkoxy-2-amino-Δ3-1,3,4-oxadiazolines and their transformation into corresponding aminooxycarbenes, indicating the utility of these compounds in generating nucleophilic carbenes, a valuable class of intermediates in organic synthesis (Couture & Warkentin, 1997). Similarly, research into the synthesis of highly functionalized β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes demonstrates the potential of such compounds in antimicrobial activity, underscoring the relevance of oxazolidinone derivatives in medicinal chemistry (Babu, Pitchumani, & Ramesh, 2012).

Methodological Advances

Advancements in methodological approaches for the synthesis of sulfamides using N-sulfamoyloxazolidinone derivatives have been reported, offering a safer and more convenient synthetic methodology. This highlights the role of oxazolidinone derivatives in improving the synthesis of sulfamides, which are important in pharmaceutical development (Borghese et al., 2006).

Structural and Interaction Studies

Investigations into the crystal structures of oxazolidinecarbohydrazides have provided insights into the weak interactions, such as C-H···O and π-π stacking interactions, which are crucial for understanding the molecular behavior of these compounds in various contexts (Nogueira et al., 2015). Such studies are fundamental for the application of these compounds in material science and pharmaceuticals.

Reactivity and Mechanistic Insights

The chemistry of cyclic aminooxycarbenes, generated from oxazolidin-2-ylidenes through thermolysis of Δ3-1,3,4-oxadiazolines, reveals the potential of these intermediates in organic synthesis, particularly in reactions involving insertion into the OH bond of phenols and the formation of spiro-fused hydantoins (Couture & Warkentin, 1997).

Eigenschaften

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O7S/c22-16-4-2-1-3-14(16)12-23-20(26)21(27)24-13-19-25(7-8-32-19)33(28,29)15-5-6-17-18(11-15)31-10-9-30-17/h1-6,11,19H,7-10,12-13H2,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEMRAHUICZAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Fluorophenyl)methyl]-5-oxo-N-propylpyrrolidine-2-carboxamide](/img/structure/B2761927.png)

![Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride](/img/structure/B2761935.png)

![3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2761937.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2761940.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)